molecular formula C20H26N4O3 B5609810 (1S,5R)-6-(2-methoxyethyl)-3-[[3-(4-methylphenyl)-1,2,4-oxadiazol-5-yl]methyl]-3,6-diazabicyclo[3.2.2]nonan-7-one

(1S,5R)-6-(2-methoxyethyl)-3-[[3-(4-methylphenyl)-1,2,4-oxadiazol-5-yl]methyl]-3,6-diazabicyclo[3.2.2]nonan-7-one

Cat. No.: B5609810
M. Wt: 370.4 g/mol
InChI Key: HRUWOKKEDLQZFQ-DLBZAZTESA-N
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Description

(1S,5R)-6-(2-methoxyethyl)-3-[[3-(4-methylphenyl)-1,2,4-oxadiazol-5-yl]methyl]-3,6-diazabicyclo[322]nonan-7-one is a complex organic compound that belongs to the class of diazabicyclo compounds

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (1S,5R)-6-(2-methoxyethyl)-3-[[3-(4-methylphenyl)-1,2,4-oxadiazol-5-yl]methyl]-3,6-diazabicyclo[3.2.2]nonan-7-one typically involves multiple steps, including the formation of the diazabicyclo core, the introduction of the oxadiazole moiety, and the attachment of the methoxyethyl group. The reaction conditions often require specific catalysts, solvents, and temperature control to ensure the desired stereochemistry and yield.

Industrial Production Methods

In an industrial setting, the production of this compound would likely involve large-scale batch or continuous flow processes. These methods would optimize reaction conditions, such as temperature, pressure, and catalyst concentration, to maximize yield and minimize by-products. Purification techniques such as crystallization, distillation, or chromatography would be employed to obtain the final product in high purity.

Chemical Reactions Analysis

Types of Reactions

(1S,5R)-6-(2-methoxyethyl)-3-[[3-(4-methylphenyl)-1,2,4-oxadiazol-5-yl]methyl]-3,6-diazabicyclo[3.2.2]nonan-7-one can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.

    Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially changing its reactivity and properties.

    Substitution: The compound can participate in substitution reactions, where one functional group is replaced by another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles or electrophiles for substitution reactions. Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired outcome.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield a ketone or aldehyde, while reduction could produce an alcohol or amine. Substitution reactions could introduce new functional groups such as halides, ethers, or esters.

Scientific Research Applications

Chemistry

In chemistry, (1S,5R)-6-(2-methoxyethyl)-3-[[3-(4-methylphenyl)-1,2,4-oxadiazol-5-yl]methyl]-3,6-diazabicyclo[3.2.2]nonan-7-one can be used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new reaction pathways and the development of novel synthetic methodologies.

Biology

In biological research, this compound may be investigated for its potential as a bioactive molecule. Its interactions with biological targets, such as enzymes or receptors, could lead to the discovery of new drugs or therapeutic agents.

Medicine

In medicine, this compound could be studied for its pharmacological properties. It may exhibit activity against certain diseases or conditions, making it a candidate for drug development.

Industry

In industrial applications, this compound could be used in the production of advanced materials, such as polymers or coatings. Its chemical properties might impart desirable characteristics, such as increased durability or resistance to environmental factors.

Mechanism of Action

The mechanism of action of (1S,5R)-6-(2-methoxyethyl)-3-[[3-(4-methylphenyl)-1,2,4-oxadiazol-5-yl]methyl]-3,6-diazabicyclo[3.2.2]nonan-7-one would depend on its specific interactions with molecular targets. These could include binding to enzymes, receptors, or other proteins, leading to changes in cellular processes or signaling pathways. Detailed studies would be required to elucidate the exact mechanisms and pathways involved.

Comparison with Similar Compounds

Similar Compounds

Similar compounds to (1S,5R)-6-(2-methoxyethyl)-3-[[3-(4-methylphenyl)-1,2,4-oxadiazol-5-yl]methyl]-3,6-diazabicyclo[3.2.2]nonan-7-one include other diazabicyclo derivatives and oxadiazole-containing molecules. These compounds share structural features and may exhibit similar chemical properties and reactivity.

Uniqueness

The uniqueness of (1S,5R)-6-(2-methoxyethyl)-3-[[3-(4-methylphenyl)-1,2,4-oxadiazol-5-yl]methyl]-3,6-diazabicyclo[322]nonan-7-one lies in its specific combination of functional groups and stereochemistry

Properties

IUPAC Name

(1S,5R)-6-(2-methoxyethyl)-3-[[3-(4-methylphenyl)-1,2,4-oxadiazol-5-yl]methyl]-3,6-diazabicyclo[3.2.2]nonan-7-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H26N4O3/c1-14-3-5-15(6-4-14)19-21-18(27-22-19)13-23-11-16-7-8-17(12-23)24(20(16)25)9-10-26-2/h3-6,16-17H,7-13H2,1-2H3/t16-,17+/m0/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HRUWOKKEDLQZFQ-DLBZAZTESA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)C2=NOC(=N2)CN3CC4CCC(C3)N(C4=O)CCOC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=CC=C(C=C1)C2=NOC(=N2)CN3C[C@@H]4CC[C@H](C3)N(C4=O)CCOC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H26N4O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

370.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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